Home > Products > Screening Compounds P34150 > Ceftazidime anhydrous, (E)-
Ceftazidime anhydrous, (E)- - 97148-38-4

Ceftazidime anhydrous, (E)-

Catalog Number: EVT-3469954
CAS Number: 97148-38-4
Molecular Formula: C22H22N6O7S2
Molecular Weight: 546.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ceftazidime anhydrous, (E)- belongs to the cephalosporin class of β-lactam antibiotics. [, , ] These compounds are recognized for their broad-spectrum activity against a variety of Gram-negative bacteria, including those resistant to other antibiotics. [] Ceftazidime exerts its antibacterial action by inhibiting bacterial cell wall synthesis. []

Future Directions
  • Combatting Emerging Resistance: Research efforts will likely focus on developing novel strategies to address emerging resistance to Ceftazidime. [, ] This includes designing new β-lactamase inhibitors with broader activity, exploring alternative drug combinations, and investigating the potential of novel antibiotic classes. [, ]
  • Optimizing Treatment Regimens: Further research is needed to optimize Ceftazidime dosing regimens, particularly in combination with other antibiotics. [] This involves understanding the pharmacodynamics of these combinations and determining the most effective strategies for maximizing bacterial killing and minimizing the emergence of resistance.
  • Expanding Surveillance Efforts: Continued surveillance of Ceftazidime resistance patterns is crucial for tracking the spread of resistant strains and guiding appropriate antibiotic use. [, ]
Overview

Ceftazidime anhydrous, also known as Ceftazidime, is a third-generation cephalosporin antibiotic primarily used for treating infections caused by Gram-negative bacteria, particularly Pseudomonas aeruginosa. It is characterized by its broad-spectrum activity and is often employed in hospital settings for serious infections such as meningitis, pneumonia, and sepsis. Ceftazidime is administered via intravenous or intramuscular routes, with dosing frequency dependent on the type and severity of the infection as well as the patient's renal function .

Source

Ceftazidime was first synthesized in the 1970s and has since been widely used in clinical practice. Its chemical structure allows it to resist degradation by certain beta-lactamases produced by bacteria, which enhances its efficacy against resistant strains .

Classification

Ceftazidime belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. It is classified as a third-generation cephalosporin due to its enhanced activity against Gram-negative bacteria compared to earlier generations. The drug is also categorized under anti-infective agents and is primarily renally excreted .

Synthesis Analysis

Ceftazidime can be synthesized through various methods involving the modification of cephalosporin core structures. The synthesis typically includes:

  1. Starting Materials: The synthesis begins with 7-aminocephalosporanic acid (7-ACA), which serves as a precursor.
  2. Chemical Modifications: Key reactions involve acylation with specific side chains that enhance its antibacterial properties. The introduction of a thiazole ring and a pyridine moiety contributes to its stability against beta-lactamases.
  3. Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for pharmaceutical use.

Technical details regarding the reaction conditions (temperature, solvent systems) are critical for optimizing yield and purity .

Molecular Structure Analysis

Ceftazidime anhydrous has the following molecular characteristics:

  • Molecular Formula: C22H22N6O7S2
  • Molecular Weight: 546.57 g/mol
  • IUPAC Name: 1-{[(6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-carboxy-1-methylethoxy)imino]acetamido]-2-carboxylato-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl}pyridin-1-ium
  • Stereochemistry: Contains two defined stereocenters and one E/Z center.

The structure features a beta-lactam ring fused with a thiazine ring, which is integral to its antibacterial activity .

Chemical Reactions Analysis

Ceftazidime undergoes various chemical reactions relevant to its stability and activity:

  1. Hydrolysis: The beta-lactam ring can be hydrolyzed in alkaline conditions, leading to loss of antibacterial activity.
  2. Reaction with Beta-Lactamases: Ceftazidime's resistance to certain beta-lactamases allows it to maintain efficacy against specific bacterial strains.
  3. Conjugation Reactions: In biological systems, ceftazidime can form conjugates with proteins, which may affect its pharmacokinetics and therapeutic effectiveness.

Understanding these reactions is crucial for developing formulations that enhance stability and efficacy .

Mechanism of Action

Ceftazidime exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This action disrupts cell wall integrity, leading to cell lysis and death.

The drug demonstrates increased stability against certain beta-lactamase enzymes compared to earlier-generation cephalosporins, allowing it to target resistant Gram-negative bacteria effectively .

Physical and Chemical Properties Analysis

Ceftazidime exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white to light yellow crystalline powder.
  • Solubility: Soluble in water and various organic solvents; slightly soluble in methanol.
  • Stability: Sensitive to light and moisture; requires careful storage conditions.
  • Melting Point: Specific melting point data varies but typically falls within standard ranges for cephalosporins.

These properties influence formulation strategies for parenteral administration and storage .

Applications

Ceftazidime is utilized in various scientific and clinical applications:

  1. Clinical Use: Primarily prescribed for severe infections caused by susceptible bacteria, including those resistant to other antibiotics.
  2. Research Applications: Used in studies investigating antibiotic resistance mechanisms and pharmacokinetics.
  3. Formulation Development: Investigated in combination therapies with beta-lactamase inhibitors (e.g., avibactam) to enhance efficacy against resistant strains.

Properties

CAS Number

97148-38-4

Product Name

Ceftazidime anhydrous, (E)-

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydron

Molecular Formula

C22H22N6O7S2

Molecular Weight

546.6 g/mol

InChI

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13-/t14-,18-/m1/s1

InChI Key

ORFOPKXBNMVMKC-DWVKKRMSSA-N

SMILES

[H+].CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Solubility

5.73e-03 g/L

Canonical SMILES

[H+].CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Isomeric SMILES

[H+].CC(C)(C(=O)[O-])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.